molecular formula C4H4F2O2 B1659649 2,2-Difluorobut-3-enoic acid CAS No. 66718-30-7

2,2-Difluorobut-3-enoic acid

Cat. No. B1659649
CAS RN: 66718-30-7
M. Wt: 122.07 g/mol
InChI Key: ZUOBHRXEMDNEGE-UHFFFAOYSA-N
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Description

2,2-Difluorobut-3-enoic acid is an organic compound with the molecular formula C4H4F2O2 . It has a molecular weight of 122.07 . The compound is primarily used in the production of agrochemicals and pharmaceuticals.


Molecular Structure Analysis

The InChI code for 2,2-Difluorobut-3-enoic acid is 1S/C4H4F2O2/c1-2-4(5,6)3(7)8/h2H,1H2,(H,7,8) . This indicates that the compound consists of four carbon atoms, two fluorine atoms, and one carboxylic acid group.


Physical And Chemical Properties Analysis

2,2-Difluorobut-3-enoic acid is a liquid at room temperature . Unfortunately, specific physical and chemical properties like density, boiling point, and melting point are not available in the retrieved information .

Mechanism of Action

The mechanism of action for 2,2-Difluorobut-3-enoic acid is not available in the retrieved information. It’s worth noting that the mechanism of action for a compound depends on its intended use, such as whether it’s used as a pharmaceutical, an agrochemical, or in material science.

Safety and Hazards

The compound is classified as dangerous with hazard statements H227, H314, and H335 . These indicate that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2,2-difluorobut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2O2/c1-2-4(5,6)3(7)8/h2H,1H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOBHRXEMDNEGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606535
Record name 2,2-Difluorobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluorobut-3-enoic acid

CAS RN

66718-30-7
Record name 2,2-Difluorobut-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluorobut-3-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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